molecular formula C8H16N2O B1300104 Propanamide, N-4-piperidinyl- CAS No. 139112-22-4

Propanamide, N-4-piperidinyl-

Cat. No.: B1300104
CAS No.: 139112-22-4
M. Wt: 156.23 g/mol
InChI Key: RWIXVBSTSIXRQL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-4-piperidinyl-, typically involves the reaction of piperidine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with phenylmagnesium bromide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-4-piperidinyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Scientific Research Applications

Propanamide, N-4-piperidinyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanamide, N-4-piperidinyl-, involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The compound binds to the μ-opioid receptor, triggering a cascade of intracellular events that result in pain relief. The molecular targets and pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, N-4-piperidinyl-, is unique due to its specific structural features and pharmacological profile. Unlike fentanyl, it has a different substitution pattern on the piperidine ring, which may result in distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and development in medicinal chemistry .

Properties

IUPAC Name

N-piperidin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-8(11)10-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIXVBSTSIXRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362948
Record name Propanamide, N-4-piperidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139112-22-4
Record name Propanamide, N-4-piperidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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